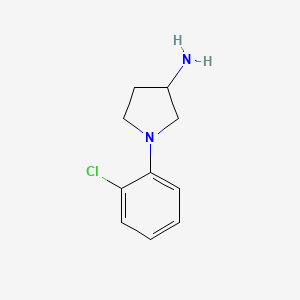

1-(2-Chlorophenyl)pyrrolidin-3-amine

Description

1-(2-Chlorophenyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a 2-chlorophenyl substituent directly attached to the pyrrolidine ring.

Properties

IUPAC Name |

1-(2-chlorophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-3-1-2-4-10(9)13-6-5-8(12)7-13/h1-4,8H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHKUCKYAJKAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-Chlorophenyl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring structure allows it to engage in specific binding interactions, which can influence the activity of target proteins. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall biochemical processes within cells.

Cellular Effects

1-(2-Chlorophenyl)pyrrolidin-3-amine has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific receptors or enzymes can lead to changes in intracellular signaling cascades, ultimately affecting cellular behavior and function.

Molecular Mechanism

The molecular mechanism of 1-(2-Chlorophenyl)pyrrolidin-3-amine involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. By binding to specific sites on enzymes or receptors, it can modulate their activity, leading to changes in downstream signaling pathways and gene expression. These molecular interactions are crucial for understanding the compound’s effects at the cellular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Chlorophenyl)pyrrolidin-3-amine can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may undergo chemical changes that affect its activity and potency. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of 1-(2-Chlorophenyl)pyrrolidin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

1-(2-Chlorophenyl)pyrrolidin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence the compound’s metabolic flux and the levels of metabolites within cells. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of 1-(2-Chlorophenyl)pyrrolidin-3-amine within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can impact its overall efficacy and safety.

Subcellular Localization

1-(2-Chlorophenyl)pyrrolidin-3-amine’s subcellular localization is an important aspect of its function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its activity and interactions with other biomolecules, ultimately affecting its biochemical and cellular effects.

Biological Activity

1-(2-Chlorophenyl)pyrrolidin-3-amine, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound's structure, featuring a pyrrolidine ring substituted with a chlorophenyl group, suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of 1-(2-Chlorophenyl)pyrrolidin-3-amine is , and its CAS number is 1178297-20-5. Its molecular structure can be represented as follows:

The biological activity of 1-(2-Chlorophenyl)pyrrolidin-3-amine may involve multiple mechanisms, including:

- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially influencing central nervous system (CNS) activity.

- Enzyme Inhibition : It might inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects against various diseases.

Antimicrobial Properties

Research indicates that several pyrrolidine derivatives exhibit antimicrobial activity. For instance, studies have shown that compounds similar to 1-(2-Chlorophenyl)pyrrolidin-3-amine possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 1-(2-Chlorophenyl)pyrrolidin-3-amine | TBD | S. aureus, E. coli |

| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 - 0.025 | S. aureus, E. coli |

| 3-(4-chlorophenyl)acrylamide | 0.0195 | E. coli |

Note: The exact MIC values for 1-(2-Chlorophenyl)pyrrolidin-3-amine are yet to be determined (TBD) in the studies reviewed.

Neuropharmacological Effects

The compound's potential neuropharmacological effects have been explored in various studies. For example, derivatives of pyrrolidine have been shown to exhibit anticonvulsant properties in animal models, suggesting that 1-(2-Chlorophenyl)pyrrolidin-3-amine may also impact seizure activity through GABAergic mechanisms.

Study on Antibacterial Activity

In a study evaluating the antibacterial efficacy of pyrrolidine derivatives, 1-(2-Chlorophenyl)pyrrolidin-3-amine was tested alongside other compounds. The results indicated that the presence of the chlorophenyl group significantly enhanced the antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

Assessment of Neuroactive Properties

A separate investigation into the neuroactive properties of similar compounds revealed that derivatives containing chlorinated phenyl groups had notable effects on CNS activity. These findings suggest that 1-(2-Chlorophenyl)pyrrolidin-3-amine could potentially serve as a lead compound for developing new neuroactive agents .

Scientific Research Applications

4-(2-Chlorophenyl)pyrrolidin-3-amine, a chemical compound with a pyrrolidine ring substituted by a chlorophenyl group, has been studied for its potential biological activities. Research suggests it may act as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. Similar compounds have demonstrated varying degrees of inhibition against this enzyme, indicating that 4-(2-Chlorophenyl)pyrrolidin-3-amine might have neuroprotective properties beneficial for conditions such as Alzheimer's disease.

Potential Applications:

- Medicinal Chemistry: Due to its acetylcholinesterase inhibitory activity, 4-(2-Chlorophenyl)pyrrolidin-3-amine has potential applications in drug development, particularly for neurodegenerative diseases. It may also serve as a lead compound for synthesizing new therapeutic agents targeting various neurological conditions.

- Interaction Studies: Studies have focused on the compound's binding affinity to biological targets, especially enzymes involved in neurotransmission. Molecular docking studies suggest it can effectively interact with acetylcholinesterase, providing insights into its neuroprotective effects.

- Synthesis: The synthesis of 4-(2-Chlorophenyl)pyrrolidin-3-amine typically involves multiple steps, potentially starting from 2-chlorobenzaldehyde and using reductive amination to yield the desired amine.

- Antipsychotic Action: Pyrrolidinone derivatives, compounds related to 4-(2-Chlorophenyl)pyrrolidin-3-amine, may have antipsychotic action without causing extrapyramidal side effects, and may also be effective as ischemic cerebral disease therapeutics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

1-Cyclopropylpyrrolidin-3-amine (CAS 936221-78-2)

- Structural Difference : The 2-chlorophenyl group in the target compound is replaced with a cyclopropyl moiety.

- Impact : The cyclopropyl group introduces steric hindrance and may enhance metabolic stability compared to aromatic substituents. Its molecular weight (126.20 g/mol) is lower than chlorophenyl analogs, affecting solubility and bioavailability .

(R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride (CAS 1233859-97-6)

- Structural Difference : Features a fluoro-nitro-phenyl group, introducing strong electron-withdrawing effects.

- The hydrochloride salt form (MW: 261.68 g/mol) enhances water solubility compared to free bases .

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine

- Structural Difference : A pyridine ring with chloro and trifluoromethyl groups replaces the chlorophenyl substituent.

- Impact : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the pyridine ring may alter π-π stacking interactions in biological systems .

Quinoxaline-Pyrrolidine Derivatives (e.g., 1-(3-(2-Fluorophenyl)quinoxalin-2-yl)pyrrolidin-3-amine)

- Activity: Demonstrated antibacterial properties, attributed to the quinoxaline core’s ability to intercalate DNA or inhibit enzymes.

- Comparison: The target compound’s chlorophenyl group may exhibit different antibacterial mechanisms due to reduced planarity compared to quinoxaline .

1-Benzyl-N-(3-chloro-2-fluorophenyl)pyrrolidin-3-amine

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 1-(2-Chlorophenyl)pyrrolidin-3-amine | 2-Chlorophenyl | ~196.67 (estimated) | Moderate lipophilicity |

| 1-Cyclopropylpyrrolidin-3-amine | Cyclopropyl | 126.20 | High metabolic stability |

| (R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine HCl | 2-Fluoro-6-nitrophenyl | 261.68 | Enhanced solubility (salt form) |

| 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine | 3-Chloro-5-CF3-pyridin-2-yl | ~275.71 | High lipophilicity, enzyme inhibition potential |

Preparation Methods

Reductive Amination of 2-Chlorobenzaldehyde with Pyrrolidine

One of the most common and straightforward synthetic approaches to prepare 1-(2-chlorophenyl)pyrrolidin-3-amine is through reductive amination of 2-chlorobenzaldehyde with pyrrolidine. This method involves the condensation of the aldehyde group of 2-chlorobenzaldehyde with the secondary amine nitrogen of pyrrolidine to form an imine intermediate, which is subsequently reduced to the corresponding amine.

- Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)3) is frequently employed as the reducing agent due to its selectivity and mild reaction conditions.

- Solvents: Organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically used.

- Conditions: The reaction is generally conducted at room temperature to moderate temperatures (20–60°C) to optimize yield and minimize side reactions.

This method is favored for its simplicity and the ability to directly introduce the 2-chlorophenyl substituent onto the pyrrolidine nitrogen without the need for protecting groups or multistep sequences.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Imine formation | 2-Chlorobenzaldehyde + Pyrrolidine | Formation of imine intermediate |

| Reduction | NaBH(OAc)3 in DCM, room temperature | Conversion to 1-(2-chlorophenyl)pyrrolidin-3-amine |

This reductive amination approach is analogous to the synthesis of 1-(2-bromophenyl)pyrrolidin-3-amine described in the literature, which can be adapted by substituting 2-bromobenzaldehyde with 2-chlorobenzaldehyde.

Synthesis via Pyrrolidine Derivatives Using Protected Amines and Substitution Reactions

Another advanced synthetic route involves preparing optically active or substituted pyrrolidine intermediates, which can then be functionalized to introduce the 3-amine group and the 2-chlorophenyl substituent.

- Starting Material: Optically active butyl-1,2,4-trimesylate derivatives serve as key intermediates.

- Amine Introduction: Primary amines (e.g., benzylamine derivatives) are reacted with these intermediates in solvents such as tetrahydrofuran (THF) at temperatures ranging from 0°C to 70°C.

- Protecting Group Strategies: Amino protecting groups such as benzyl are introduced and later replaced by allyloxycarbonyl groups using allyl haloformate in inert solvents (e.g., heptane) at 0–100°C.

- Final Amination Step: The desired 3-amino-pyrrolidine derivative is obtained by introducing the amino group under pressure (3x10^6 to 2x10^7 Pa) and elevated temperatures (20–200°C), often in solvents like THF or dimethoxyethane.

This method offers high optical and chemical yields and is suitable for producing enantiomerically enriched 1-(2-chlorophenyl)pyrrolidin-3-amine derivatives, which is critical for pharmaceutical applications requiring stereochemical purity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Conversion of trimesylate | Primary amine (e.g., benzylamine) in THF, 0–70°C | Formation of protected pyrrolidine |

| Protecting group exchange | Allyl haloformate in heptane, 0–100°C | Introduction of allyloxycarbonyl group |

| Amino group introduction | R2R3NH in THF or dimethoxyethane, 3x10^6–2x10^7 Pa, 20–200°C | Formation of 3-amino-pyrrolidine derivative |

Transition-Metal Catalyzed Methods and Modern Synthetic Strategies

Recent advances in synthetic organic chemistry have introduced transition-metal catalyzed methods for constructing aliphatic amines, including pyrrolidine derivatives.

- Hydroamination and Hydroaminoalkylation: Transition-metal catalysts such as Rhodium (Rh), Iridium (Ir), Platinum (Pt), and Gold (Au) complexes facilitate the intramolecular hydroamination of aminoalkenes to form pyrrolidine rings with high regio- and stereoselectivity.

- Reductive Amination Catalysis: Catalytic hydrogenation using Rh catalysts with chiral ligands enables asymmetric reductive amination, providing access to enantiomerically pure amines.

- Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a tool for C(sp^3)–H functionalization and amine synthesis, although applications specific to 1-(2-chlorophenyl)pyrrolidin-3-amine are yet to be fully explored.

These catalytic methods offer advantages such as milder conditions, higher selectivity, and potential for asymmetric synthesis, which are beneficial for complex molecule construction.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 2-Chlorobenzaldehyde, pyrrolidine, NaBH(OAc)3, DCM, RT | Simple, direct, mild conditions | May require purification to remove side products |

| Protected Pyrrolidine Derivative Route | Trimesylate intermediates, primary amines, allyl haloformate, THF, high pressure and temperature | High yield, stereoselective | Multi-step, requires protecting group manipulations |

| Transition-Metal Catalyzed Synthesis | Rh, Ir, Pt, Au catalysts, chiral ligands, photoredox catalysts | High selectivity, asymmetric synthesis | Requires specialized catalysts and conditions |

Detailed Research Findings and Notes

- The reductive amination approach is widely used in laboratory and industrial settings for synthesizing substituted pyrrolidines due to its operational simplicity and scalability.

- The use of sodium triacetoxyborohydride is preferred over sodium cyanoborohydride due to lower toxicity and better selectivity.

- The protected pyrrolidine derivative route allows for the preparation of optically active compounds, which is essential for pharmaceutical applications where enantiomeric purity affects drug efficacy and safety.

- Transition-metal catalyzed hydroamination and hydroaminoalkylation provide innovative routes to cyclic amines, including pyrrolidines, with potential for asymmetric induction and functional group tolerance, though these methods may require more complex catalyst systems and optimization for specific substrates.

- Industrial synthesis may employ continuous flow reactors and automated systems to improve yield, purity, and scalability, especially when adapting reductive amination routes for large-scale production.

Q & A

Q. Q1. What are the common synthetic routes for preparing 1-(2-Chlorophenyl)pyrrolidin-3-amine, and how can reaction conditions be optimized for higher yields?

Answer: A typical approach involves reductive amination or nucleophilic substitution. For example, reacting 2-chlorobenzaldehyde with pyrrolidin-3-amine under hydrogenation conditions (e.g., using NaBH4 or H2/Pd-C) may yield the target compound. Optimization includes adjusting solvent polarity (e.g., THF vs. methanol), temperature (25–80°C), and stoichiometric ratios of reactants. Catalytic methods using Fe2O3@SiO2/In2O3, as demonstrated in similar pyrrolidine syntheses, can enhance efficiency . Monitoring by TLC or HPLC ensures reaction completion.

Q. Advanced Q1. How can enantioselective synthesis of 1-(2-Chlorophenyl)pyrrolidin-3-amine be achieved, and what chiral catalysts or auxiliaries are effective?

Answer: Chiral resolution may employ (R)- or (S)-tert-butyl carbamate derivatives, as seen in analogous pyrrolidin-3-amine syntheses . Asymmetric hydrogenation with Ru-BINAP catalysts or enzymatic resolution using lipases (e.g., Candida antarctica) can isolate enantiomers. Characterization via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry is critical for verifying enantiomeric excess .

Analytical Characterization

Q. Q2. What analytical techniques are recommended for confirming the structure and purity of 1-(2-Chlorophenyl)pyrrolidin-3-amine?

Answer: 1H/13C NMR (in CDCl3 or DMSO-d6) identifies aromatic protons (δ 7.2–7.8 ppm) and pyrrolidine NH/CH signals (δ 1.5–3.5 ppm). LC-MS (ESI+) confirms molecular weight ([M+H]+ expected ~225.7). Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is standard .

Q. Advanced Q2. How can researchers resolve conflicting spectral data (e.g., unexpected NH coupling in NMR) for this compound?

Answer: Variable-temperature NMR (e.g., 25°C to 60°C) can mitigate dynamic effects from hindered rotation. X-ray crystallography provides definitive structural confirmation, while 2D NMR (COSY, HSQC) clarifies coupling patterns. Contradictions may arise from tautomerism or residual solvents; drying under high vacuum or using deuterated solvents with <0.03% H2O is advised .

Stability and Degradation

Q. Q3. What are the stability profiles of 1-(2-Chlorophenyl)pyrrolidin-3-amine under different storage conditions?

Answer: The compound is hygroscopic and prone to oxidation. Store at –20°C under argon in amber vials. Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis assess degradation products (e.g., chlorophenyl byproducts or pyrrolidine ring oxidation) .

Q. Advanced Q3. How can controlled degradation studies elucidate the compound’s reactivity with common laboratory oxidants?

Answer: Expose the compound to H2O2, UV light, or Fenton’s reagent (Fe2+/H2O2). Monitor via LC-MS to identify degradation pathways (e.g., N-oxide formation or C-Cl bond cleavage). Computational tools (DFT) predict reactive sites, guiding experimental design .

Biological and Mechanistic Studies

Q. Q4. What methodologies are suitable for evaluating the biological activity of 1-(2-Chlorophenyl)pyrrolidin-3-amine, such as receptor binding assays?

Answer: Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement assays (3H-labeled ligands). IC50 values are determined via nonlinear regression. For in vitro metabolic studies, use liver microsomes (human/rat) with NADPH cofactor and LC-MS/MS metabolite profiling .

Q. Advanced Q4. How can molecular docking studies predict the interaction of this compound with target enzymes or receptors?

Answer: Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures (e.g., PDB: 4XWF for amine-binding proteins). Validate docking poses with MD simulations (AMBER/CHARMM) assessing binding free energy (MM-PBSA). Compare with experimental SAR data from substituted analogs .

Contradictory Data Resolution

Q. Q5. How should researchers address discrepancies in reported solubility data for 1-(2-Chlorophenyl)pyrrolidin-3-amine across solvents?

Answer: Re-measure solubility via gravimetric analysis (saturation shake-flask method) in DMSO, ethanol, and water. Use dynamic light scattering (DLS) to detect aggregation. Cross-reference with Hansen solubility parameters to explain outliers .

Q. Advanced Q5. What strategies mitigate batch-to-batch variability in synthetic yields or impurity profiles?

Answer: Implement Quality-by-Design (QbD) principles: vary raw material sources (e.g., 2-chlorophenyl precursors from Sigma-Aldrich vs. Aladdin) and track impurities via LC-HRMS. Design of Experiments (DoE) identifies critical process parameters (e.g., stirring rate, cooling rate) .

Applications in Drug Discovery

Q. Q6. What role does 1-(2-Chlorophenyl)pyrrolidin-3-amine serve as a building block in medicinal chemistry?

Answer: It is a versatile intermediate for CNS-targeting agents. For example, coupling with nitroaryl groups (e.g., 4-fluoro-2-nitrophenyl) via Buchwald-Hartwig amination generates potential kinase inhibitors .

Q. Advanced Q6. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic properties?

Answer: Modify the pyrrolidine ring (e.g., introduce methyl or cyclopropyl groups) and assess logP (HPLC), metabolic stability (microsomal t1/2), and permeability (Caco-2 assay). Fluorine substitution on the chlorophenyl group may enhance bioavailability .

Safety and Handling

Q. Q7. What safety precautions are essential when handling 1-(2-Chlorophenyl)pyrrolidin-3-amine in the laboratory?

Answer: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions. SDS data (Aladdin) indicate potential skin/eye irritation; neutralize spills with 5% acetic acid .

Q. Advanced Q7. How can in situ stabilization techniques prevent amine degradation during long-term experiments?

Answer: Add radical scavengers (e.g., BHT) or store solutions with molecular sieves (3Å) under inert gas. For biological assays, use protease inhibitors if working with enzyme-rich matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.